molecular formula C11H13NO B14261490 3-(2,5-Dimethylphenyl)prop-2-enamide CAS No. 143741-68-8

3-(2,5-Dimethylphenyl)prop-2-enamide

Cat. No.: B14261490
CAS No.: 143741-68-8
M. Wt: 175.23 g/mol
InChI Key: IANWPMLLPAJOJA-UHFFFAOYSA-N
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Description

3-(2,5-Dimethylphenyl)prop-2-enamide is an organic compound characterized by the presence of a phenyl ring substituted with two methyl groups at the 2 and 5 positions, and an amide group attached to a prop-2-enamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dimethylphenyl)prop-2-enamide can be achieved through several methods. One common approach involves the Heck reaction, where 4-bromo-2,5-dimethylaniline reacts with acrylamide under inert conditions to form the desired product . The reaction typically requires a palladium catalyst and a base, such as triethylamine, to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, the choice of solvents and reagents is crucial to ensure the scalability and cost-effectiveness of the production.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethylphenyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines.

Scientific Research Applications

3-(2,5-Dimethylphenyl)prop-2-enamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,5-Dimethylphenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Amino-3,5-dimethylphenyl)prop-2-enamide: A similar compound with an amino group instead of an amide group.

    3-(2,6-Dimethylphenyl)prop-2-enamide: Differing by the position of the methyl groups on the phenyl ring.

Uniqueness

3-(2,5-Dimethylphenyl)prop-2-enamide is unique due to its specific substitution pattern on the phenyl ring and the presence of the prop-2-enamide chain. This structural uniqueness can influence its reactivity and interactions in various chemical and biological contexts.

Properties

CAS No.

143741-68-8

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

3-(2,5-dimethylphenyl)prop-2-enamide

InChI

InChI=1S/C11H13NO/c1-8-3-4-9(2)10(7-8)5-6-11(12)13/h3-7H,1-2H3,(H2,12,13)

InChI Key

IANWPMLLPAJOJA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C=CC(=O)N

Origin of Product

United States

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